molecular formula C15H18ClFN2O B5787862 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine

1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine

Cat. No. B5787862
M. Wt: 296.77 g/mol
InChI Key: WFODIYJKQCZWFD-VOTSOKGWSA-N
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Description

1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine, also known as CFEP, is a compound synthesized in the laboratory for scientific research purposes. CFEP is a piperazine derivative that has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, proliferation, and inflammation. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In neurological disorders, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to reduce oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine also has some limitations, including its potential toxicity and limited bioavailability. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine may also have off-target effects on other enzymes and signaling pathways, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine, including its potential use in combination therapy for cancer and neurological disorders. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine may also have applications in other diseases, including autoimmune disorders and metabolic diseases. Further studies are needed to fully understand the mechanism of action of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine and its potential off-target effects. Additionally, the development of more potent and selective 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine derivatives may improve its therapeutic efficacy and reduce potential side effects.
Conclusion:
In conclusion, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine is a piperazine derivative that has potential therapeutic applications in various fields of medicine. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential anti-cancer, neuroprotective, and anti-inflammatory effects. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has several advantages for lab experiments, including its high purity and solubility, but also has some limitations, including potential toxicity and limited bioavailability. Future research on 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine involves the reaction of 2-chloro-6-fluorobenzaldehyde with ethyl piperazine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid and acetic anhydride to obtain the final product, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine. The synthesis of 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine is a multistep process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 1-[3-(2-chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine has also been studied for its potential anti-inflammatory effects in various diseases, including arthritis and inflammatory bowel disease.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O/c1-2-18-8-10-19(11-9-18)15(20)7-6-12-13(16)4-3-5-14(12)17/h3-7H,2,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFODIYJKQCZWFD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2-Chloro-6-fluorophenyl)acryloyl]-4-ethylpiperazine

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